molecular formula C11H7BrClNO2 B2372310 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide CAS No. 1504806-61-4

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide

Cat. No.: B2372310
CAS No.: 1504806-61-4
M. Wt: 300.54
InChI Key: HLWMNJVPXQFJLI-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group and at the 5-position with a 4-bromo-2-chlorophenyl group. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation Reactions: Furan-2,3-dione derivatives.

    Reduction Reactions: Dihydrofuran derivatives.

    Coupling Reactions: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)furan-2-carboxamide
  • 5-(4-Bromo-2-fluorophenyl)furan-2-carboxamide
  • 5-(4-Bromo-2-methylphenyl)furan-2-carboxamide

Uniqueness

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

5-(4-bromo-2-chlorophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMNJVPXQFJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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